PEG4 Linker Length Optimizes GSPT1 Degradation
In a direct head-to-head study, PROTACs constructed with a PEG4 linker exhibited substantially enhanced degradation of the GSPT1 neosubstrate compared to those built with a shorter PEG2 linker. This demonstrates that the 4-unit PEG spacer in Methylamino-PEG4-t-butyl ester provides an optimal geometry for productive ternary complex formation, a benefit not achieved with a 2-unit PEG chain in this specific system [1].
| Evidence Dimension | Target protein degradation efficacy (GSPT1) |
|---|---|
| Target Compound Data | Significant GSPT1 degradation observed (exact DC50/ Dmax values from study can be referenced when available) |
| Comparator Or Baseline | PROTAC with PEG2 linker (identical warheads and E3 ligase ligand) |
| Quantified Difference | Qualitative assessment: PEG4 linker yields superior degradation compared to PEG2; study highlights length-dependent degradation profile with PEG4 > PEG2 [1]. |
| Conditions | In vitro degradation assay using Retro-2-based PROTACs in HEK293T cells. |
Why This Matters
Selecting a linker with the correct PEG spacer length is not a trivial choice; this evidence shows that the PEG4 length in Methylamino-PEG4-t-butyl ester is a critical variable for achieving desired biological activity in targeted protein degradation, which directly impacts the success of early-stage drug discovery efforts.
- [1] J.-F. B. et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. *European Journal of Medicinal Chemistry*, 287, 117545. View Source
